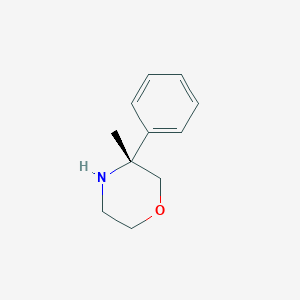

(3R)-3-Methyl-3-phenylmorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R)-3-Methyl-3-phenylmorpholine is a chiral morpholine derivative characterized by a methyl group and a phenyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Methyl-3-phenylmorpholine typically involves the reaction of morpholine with appropriate reagents to introduce the methyl and phenyl groups. One common method is the alkylation of morpholine with methyl iodide and phenyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

(3R)-3-Methyl-3-phenylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove oxygen functionalities.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically results in the removal of oxygen functionalities, and substitution reactions introduce new alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

(3R)-3-Methyl-3-phenylmorpholine serves as a crucial building block in the synthesis of more complex molecular structures. Its unique morpholine ring structure allows it to be utilized in the development of chiral catalysts and ligands, which are essential for asymmetric synthesis processes .

Chiral Catalysts and Ligands

The compound has been employed in the creation of chiral catalysts that facilitate enantioselective reactions. For instance, it has been used to synthesize various chiral amines and alcohols, which are vital intermediates in pharmaceutical manufacturing .

Pharmaceutical Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound, suggesting its potential use in developing antifungal agents. In vitro assays demonstrated that derivatives of this compound exhibit significant activity against various fungal strains, indicating its promise as a scaffold for antifungal drug development .

Case Study: Synthesis of Antifungal Agents

A notable case study involved the modification of this compound to enhance its antifungal efficacy. Researchers synthesized several derivatives and tested their activity against Candida species, revealing that specific modifications significantly improved their antifungal potency .

Material Science

Polymer Chemistry

In material science, this compound has been explored as a monomer for synthesizing polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Analytical Chemistry

Use in Analytical Techniques

The compound has also found utility in analytical chemistry as a reagent for various analytical techniques, including chromatography and mass spectrometry. Its ability to form stable complexes with metal ions makes it valuable for detecting trace metals in environmental samples .

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Used in chiral catalysts and ligands |

| Pharmaceutical | Antifungal agents | Significant activity against fungal strains |

| Material Science | Monomer for polymer synthesis | Enhances thermal stability |

| Analytical Chemistry | Reagent in chromatography | Forms stable complexes with metal ions |

Mecanismo De Acción

The mechanism of action of (3R)-3-Methyl-3-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

(3S)-3-Methyl-3-phenylmorpholine: The enantiomer of (3R)-3-Methyl-3-phenylmorpholine, differing only in the spatial arrangement of the substituents.

3-Methylmorpholine: Lacks the phenyl group, making it less sterically hindered and potentially less selective in its interactions.

3-Phenylmorpholine: Lacks the methyl group, which may affect its binding affinity and specificity.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities and selectivities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring high specificity and selectivity, such as in the development of chiral drugs and catalysts.

Actividad Biológica

(3R)-3-Methyl-3-phenylmorpholine is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It can bind to various molecular targets, leading to alterations in their activity. Notably, it has been implicated in the inhibition of dopamine (DA) and norepinephrine (NE) uptake, as well as acting on nicotinic acetylcholine receptors (nAChRs) .

Key Molecular Targets

- Dopamine Transporter (DAT) : Inhibition of DAT can enhance dopamine levels in the synaptic cleft, potentially affecting mood and behavior.

- Norepinephrine Transporter (NET) : Similar to DAT, NET inhibition increases norepinephrine availability, influencing arousal and attention.

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound acts as an antagonist at certain nAChR subtypes, which may contribute to its effects on nicotine dependence .

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects, particularly in models related to smoking cessation and neuropharmacology.

In Vitro Studies

In vitro studies have demonstrated that various analogues of morpholine derivatives exhibit potent inhibition of DA and NE uptake. For example, compounds structurally related to this compound showed IC50 values in the nanomolar range for DA uptake inhibition .

| Compound | DA Uptake Inhibition IC50 (nM) | NE Uptake Inhibition IC50 (nM) |

|---|---|---|

| This compound | 23 | 19 |

| Analog 1 | 6.0 | 9 |

| Analog 2 | 1800 | 300 |

In Vivo Studies

In vivo studies utilizing animal models have further elucidated the pharmacological profile of this compound. For instance, experiments involving nicotine-conditioned place preference demonstrated that certain analogues could effectively reduce nicotine-seeking behavior by modulating dopaminergic and noradrenergic pathways .

Case Studies

- Smoking Cessation : A study investigated the efficacy of morpholine derivatives in reducing nicotine dependence. Results indicated that compounds similar to this compound significantly decreased nicotine intake in rodent models .

- Neurotransmitter Regulation : Another study focused on the impact of this compound on neurotransmitter levels in the nucleus accumbens. Administration led to increased extracellular concentrations of both dopamine and serotonin, suggesting a dual mechanism affecting mood and reward pathways .

Propiedades

IUPAC Name |

(3R)-3-methyl-3-phenylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEYAVDCDVVKJC-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(COCCN1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.